molecular formula C5H12O2 B036004 (S)-(-)-2-Methyl-1,4-butanediol CAS No. 70423-38-0

(S)-(-)-2-Methyl-1,4-butanediol

Cat. No.: B036004
CAS No.: 70423-38-0
M. Wt: 104.15 g/mol
InChI Key: MWCBGWLCXSUTHK-YFKPBYRVSA-N
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Description

(S)-(-)-2-Methyl-1,4-butanediol, also known as this compound, is a useful research compound. Its molecular formula is C5H12O2 and its molecular weight is 104.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Metabolic Engineering for Bioproduct Synthesis

Research demonstrates the metabolic engineering of Escherichia coli for the direct production of 1,4-butanediol (BDO) from renewable carbohydrate feedstocks. This approach provides an alternative to traditional petrochemical methods, with one strain of E. coli capable of producing BDO from glucose, xylose, sucrose, and biomass-derived mixed sugar streams. This biocatalytic route is seen as a step towards sustainable chemical production (Yim et al., 2011).

Autonomous Production in Engineered Escherichia coli

Further advancements in the field include the development of engineered E. coli strains capable of autonomous production of BDO via a de novo biosynthesis pathway. This modular approach integrates BD biosynthesis with production control through synthetic circuits, allowing for efficient BD production from specifically allocated carbon sources (Liu & Lu, 2015).

Chemical Properties and Applications

Investigations into the shear viscosities of liquid 1,4-butanediol and related compounds provide insights into their physical and chemical properties. These studies are crucial for understanding the applications of these compounds in various industrial processes, including their use as solvents or reagents in chemical synthesis (Zhao et al., 2007).

Hydrogenation and Catalysis

Research into the hydrogenation of 2-butyne-1,4-diol in supercritical carbon dioxide (scCO2) without catalysts highlights the potential of (S)-(-)-2-Methyl-1,4-butanediol in facilitating or undergoing chemical transformations. The study found scCO2 to be an effective medium for this reaction, showcasing the versatility of 1,4-butanediol in chemical synthesis (Zhao, Ikushima, & Arai, 2004).

Advances in Biocatalysis

The use of 1,4-butanediol as a 'smart cosubstrate' in redox biocatalysis highlights its importance in industrial biotechnology. By facilitating NAD(P)H-dependent redox reactions, 1,4-butanediol enhances the efficiency of biocatalytic processes, making it a valuable tool for sustainable chemical production (Kara et al., 2013).

Mechanism of Action

If the compound is a drug or has some biological activity, its mechanism of action would be studied. This involves understanding how the compound interacts with biological molecules to exert its effect .

Safety and Hazards

This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it .

Future Directions

This involves understanding the current state of research on the compound and identifying areas that need further investigation .

Properties

IUPAC Name

(2S)-2-methylbutane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-5(4-7)2-3-6/h5-7H,2-4H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCBGWLCXSUTHK-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

As described in detail in copending application Ser. No. 924,212, filed July 12, 1978, (FDN-1113), the catalyst of the invention will produce high quality butanediol by a process involving a two-stage catalytic hydrogenation of a butynediol solution containing formaldehyde. During the first stage of the process, or low pressure, low temperature stage, a butanediol product having a much lower carbonyl number is obtained. The carbonyl number is the conventional measure of the undesired aldehyde and acetal content including residual formaldehyde. In the second or finishing stage, which is carried out at higher pressures and/or temperatures than the first stage, much less 2-methyl-1,4-butanediol byproduct (methylbutanediol) is produced concurrently with butanediol.
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Synthesis routes and methods II

Procedure details

The process is carried out as in Examples 1 - 5 using 50.0 grams of a methanolic co-distillate (boiling range 66° - 78° C) containing 14.8 grams of 2-methoxy-4-methyltetrahydrofuran derived from methallyl alcohol as described in step (a), 30 ml of water and 5.0 grams of powdered copper chromite (Catalysts and Chemicals Co.). The mixture is heated at 180° C under 1000 psi of hydrogen for one hour. Analysis of the product mixture shows the presence of 9.3 grams of 2-methyl-1,4-butandiol (70% yield) and about 0.5 grams of 3-methyl-4-butyrolactone (4% yield).
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Synthesis routes and methods III

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A similar experiment, carried out in 5 ml of anhydrous ethanol, produced 75% 2-methyl-1,4-butanediol, 11.6% 3-methylbutanol, and 12.4% 3-methyl-1,3-butanediol.
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Q & A

Q1: What makes (S)-2-Methyl-1,4-butanediol particularly useful in synthesizing liquid crystal elastomers?

A1: (S)-2-Methyl-1,4-butanediol serves as a chiral building block in constructing the flexible spacer component within liquid crystal elastomers [, , , ]. This chirality contributes to the unique self-organizing properties of these elastomers, influencing their ability to exhibit spontaneous deformation in response to temperature changes [].

Q2: Can you explain the significance of "spontaneous deformation" in liquid crystal elastomers containing (S)-2-Methyl-1,4-butanediol?

A2: Researchers observed that liquid crystal elastomers incorporating (S)-2-Methyl-1,4-butanediol exhibit significant and reversible shape changes upon transitioning between their liquid crystalline and isotropic phases []. Specifically, when heated, these elastomers dramatically contract, and upon cooling, they expand back to their original size, exceeding the initial length by up to five times []. This phenomenon holds great promise for applications like artificial muscles and actuators [].

Q3: How does the structure of (S)-2-Methyl-1,4-butanediol contribute to the properties of the final liquid crystal elastomer?

A3: (S)-2-Methyl-1,4-butanediol, when combined with other monomers like Dimethyl 4,4′-biphenyldicarboxylate and crosslinkers like 1,2,6-Hexanetriol, forms the polymer backbone of the elastomer []. The specific arrangement and chirality of (S)-2-Methyl-1,4-butanediol within this backbone directly influence the elastomer's self-assembly into smectic A (SmA) liquid crystal structures, which are essential for the observed thermotropic spontaneous deformation [].

Q4: Beyond liquid crystal elastomers, are there other known applications of (S)-2-Methyl-1,4-butanediol?

A4: Yes, (S)-2-Methyl-1,4-butanediol serves as a key chiral intermediate in synthesizing various enantiomerically pure compounds [, , ]. One notable example is its use in producing enantiomers of latifolic acid, a natural product with potential biological activity []. This highlights the versatility of (S)-2-Methyl-1,4-butanediol in both material science and organic synthesis.

Q5: What analytical techniques are commonly employed to characterize and study (S)-2-Methyl-1,4-butanediol and the materials it forms?

A5: Researchers utilize a combination of techniques to analyze (S)-2-Methyl-1,4-butanediol and its derivatives. X-ray diffraction helps determine the molecular arrangement and liquid crystal structures within the elastomers []. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) are crucial for characterizing the compound's structure and purity [, , , ]. Additionally, techniques like Circular Dichroism (CD) spectroscopy are employed to study the chirality and optical properties of (S)-2-Methyl-1,4-butanediol-containing compounds [].

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